2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazinyl group, a sulfanyl linkage, and a fluorophenyl acetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide involves multiple steps, starting from readily available precursors
Formation of the Triazinyl Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-triazin-3-one core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Coupling with Fluorophenyl Acetamide: The final step involves coupling the triazinyl-sulfanyl intermediate with 3-fluorophenyl acetamide under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazinyl ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogenation, nitration, or alkylation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4), and alkyl halides (R-X) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced acetamide derivatives
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors, modulating signaling pathways, or interacting with nucleic acids. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)acetamide
- N-(2,6-dichloro-3-methylphenyl)-2-(3,4-dimethylphenyl)sulfanyl-acetamide
- Acetamide,2-chloro-N-(2,6-diethylphenyl)
Uniqueness
2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazinyl ring, sulfanyl linkage, and fluorophenyl acetamide moiety makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C20H18FN5O3S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H18FN5O3S/c1-11-5-3-8-15(17(11)22-12(2)27)18-19(29)24-20(26-25-18)30-10-16(28)23-14-7-4-6-13(21)9-14/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)(H,24,26,29) |
InChI Key |
JMEDYTSOCAZKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)NC(=O)C |
Origin of Product |
United States |
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